

## **AZD1222** efficacy compared to mRNA vaccines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZ-3      |           |
| Cat. No.:            | B12430860 | Get Quote |

A detailed comparison of the efficacy of the adenovirus-vectored vaccine AZD1222 (AstraZeneca) and mRNA-based vaccines (Pfizer-BioNTech's BNT162b2 and Moderna's mRNA-1273) is presented below for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their performance, supported by data from pivotal clinical trials and real-world studies.

### **Comparative Efficacy Data**

The following tables summarize the vaccine efficacy (VE) of AZD1222 and the two prominent mRNA vaccines against various SARS-CoV-2 strains and different clinical endpoints.

# Table 1: Efficacy Against Symptomatic COVID-19 (Original Strain) in Phase 3 Trials



| Vaccine   | Developer              | Trial<br>Participants          | Dosing<br>Regimen         | Overall<br>Efficacy                | Efficacy in<br>Older<br>Adults (≥65<br>years) |
|-----------|------------------------|--------------------------------|---------------------------|------------------------------------|-----------------------------------------------|
| AZD1222   | AstraZeneca/<br>Oxford | ~32,449<br>(US/Chile/Per<br>u) | 2 doses, 4<br>weeks apart | 76% (95% CI:<br>68% to 82%)<br>[1] | 85% (95% CI:<br>58% to 95%)<br>[1]            |
| BNT162b2  | Pfizer/BioNTe<br>ch    | ~43,448                        | 2 doses, 21<br>days apart | 95%<br>(p<0.0001)[2]               | >94%[2]                                       |
| mRNA-1273 | Moderna                | ~30,415                        | 2 doses, 28<br>days apart | 94.1%[3]                           | Consistent<br>across age<br>groups            |

## Table 2: Efficacy Against Severe Disease, Hospitalization, and Death (Original Strain) in Phase 3

**Trials** 

| Vaccine   | Efficacy Against<br>Severe/Critical Disease | Efficacy Against Hospitalization                                                                   |
|-----------|---------------------------------------------|----------------------------------------------------------------------------------------------------|
| AZD1222   | 100%                                        | 100%                                                                                               |
| BNT162b2  | 9 cases in placebo vs. 1 in vaccine group   | Not explicitly reported as a primary endpoint, but severe cases were minimal in the vaccine group. |
| mRNA-1273 | 95.2% (after first dose)                    | Prevention of severe disease defined by the need for hospitalization was a key secondary endpoint. |

# Table 3: Real-World Effectiveness Against Hospitalization and Death (Across Variants)



A review of 79 real-world studies indicated that both AZD1222 and mRNA vaccines offer comparable, high levels of protection against severe outcomes.

| Vaccine Type           | Protection Against Hospitalization | Protection Against Death |
|------------------------|------------------------------------|--------------------------|
| AZD1222 (Viral Vector) | 91.3% - 92.5%                      | 91.4% - 93.3%            |
| mRNA Vaccines          | 91.3% - 92.5%                      | 91.4% - 93.3%            |

## **Experimental Protocols: Phase 3 Clinical Trials**

The methodologies for the pivotal Phase 3 trials of AZD1222, BNT162b2, and mRNA-1273 shared a common framework but had distinct features.

#### **General Methodology**

The trials were designed as randomized, placebo-controlled, observer-blinded studies. Participants were randomly assigned to receive either the vaccine or a saline placebo. The primary endpoint for all three trials was the prevention of symptomatic COVID-19, with cases confirmed by Reverse Transcription Polymerase Chain Reaction (RT-PCR).

#### AZD1222 (D8110C00001)

- Participants: Approximately 32,449 adults were enrolled across sites in the US, Chile, and Peru.
- Randomization: Participants were randomized in a 2:1 ratio to receive either AZD1222 or a saline placebo.
- Dosage: Two intramuscular doses of 5x10<sup>10</sup> viral particles were administered four weeks apart.
- Case Definition (Symptomatic COVID-19): A positive SARS-CoV-2 RT-PCR test and at least one of the following: fever, cough, shortness of breath, or anosmia/ageusia. Alternatively, at least two of the following were required: fever, new or worsening cough, muscle pain, fatigue, vomiting/diarrhea, and loss of smell/taste.



 Case Definition (Severe/Critical COVID-19): A positive SARS-CoV-2 RT-PCR test plus clinical signs of severe systemic illness, respiratory failure, evidence of shock, significant acute renal, hepatic, or neurologic dysfunction, admission to an ICU, or death.

#### BNT162b2 (C4591001)

- Participants: Approximately 43,548 individuals aged 16 and older were enrolled.
- Randomization: Participants were randomized 1:1 to the vaccine or placebo group.
- Dosage: Two intramuscular doses of 30 μg were administered 21 days apart.
- Case Definition (Symptomatic COVID-19): Presence of at least one of the following symptoms: fever, new or increased cough, new or increased shortness of breath, chills, new or increased muscle pain, new loss of taste or smell, sore throat, diarrhea, or vomiting, combined with a positive SARS-CoV-2 PCR test within 4 days.
- Efficacy Assessment: Efficacy was measured starting 7 days after the second dose.

#### mRNA-1273 (COVE Study)

- Participants: Approximately 30,000 adult volunteers at high risk for COVID-19 were enrolled in the United States.
- Randomization: Participants were randomized 1:1 to receive the vaccine or a saline placebo.
- Dosage: Two intramuscular injections of 100 μg were administered 28 days apart.
- Case Definition (Symptomatic COVID-19): A positive SARS-CoV-2 RT-PCR test and at least two systemic symptoms (fever, chills, myalgia, headache, sore throat, new olfactory or taste disorders) or at least one respiratory sign or symptom (cough, shortness of breath, or clinical/radiological evidence of pneumonia).
- Secondary Endpoints: Included the prevention of severe COVID-19 (defined by the need for hospitalization) and prevention of SARS-CoV-2 infection regardless of symptoms.

#### **Mechanisms of Action and Experimental Workflows**



The fundamental difference between AZD1222 and the mRNA vaccines lies in their delivery mechanism for the genetic instructions of the SARS-CoV-2 spike protein.

#### **AZD1222: Adenoviral Vector Vaccine**

AZD1222 uses a replication-deficient chimpanzee adenovirus as a vector to deliver double-stranded DNA encoding the SARS-CoV-2 spike protein into host cells.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AZD1222 US Phase III primary analysis confirms safety and efficacy [astrazeneca.com]
- 2. ncrc.jhsph.edu [ncrc.jhsph.edu]
- 3. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [AZD1222 efficacy compared to mRNA vaccines].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#azd1222-efficacy-compared-to-mrna-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





